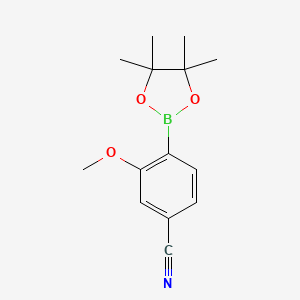

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 949892-14-2) is a boronate ester-functionalized aromatic compound with a methoxy (-OCH₃) group at the 3-position and a nitrile (-CN) group at the 1-position of the benzene ring. Its molecular formula is C₁₄H₁₈BNO₃ (MW: 259.11), featuring the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) moiety, a common protecting group for boronic acids in Suzuki-Miyaura cross-coupling reactions . This compound is primarily utilized in pharmaceutical and materials science research, serving as a key intermediate in synthesizing complex molecules such as HSD17B13 inhibitors and tubulin-targeting agents .

Properties

IUPAC Name |

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)8-12(11)17-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMESVFJGKMPJPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157427 | |

| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949892-14-2 | |

| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949892-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.

Substitution: Substitution reactions can occur at the boronic acid derivative site.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Amines derived from the reduction of the cyano group.

Substitution: Substituted boronic acid derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential in the construction of complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its participation in cross-coupling reactions. The boronic acid derivative acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The molecular targets and pathways involved are typically those associated with the formation of biologically active molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s reactivity and applications are influenced by its substitution pattern and functional groups. Below is a systematic comparison with structurally related boronate esters:

Positional Isomers and Substituent Variants

Table 1: Key Structural and Functional Differences

Reactivity and Electronic Effects

- This contrasts with 2-hydroxy-4-Bpin-benzonitrile (), where the -OH group may participate in hydrogen bonding or direct regioselectivity in couplings .

- Nitrile Group Influence: The -CN group at the 1-position is electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the Bpin moiety. This effect is critical in silver-catalyzed annulations (e.g., formation of indenones from boronate-cyano precursors ).

Biological Activity

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 949892-14-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈BNO₃

- Molecular Weight : 259.11 g/mol

- Structure : The compound features a methoxy group and a dioxaborolane moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties by interfering with cellular signaling pathways. The dioxaborolane structure is hypothesized to enhance the compound's interaction with biological targets.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may inhibit the activity of certain kinases that are crucial for tumor growth.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various boron-containing compounds on cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of this compound. It was found to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate absorption with a potential half-life suitable for therapeutic applications. However, toxicity studies indicate that at higher concentrations (above 50 µM), there is an increase in cytotoxicity towards normal human cell lines (e.g., HepG2), necessitating careful dosage considerations.

Q & A

Q. What are the key synthetic routes for preparing 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : This compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of a pre-functionalized aryl halide. For example, a two-step process involves:

Halogenation : Introduction of a leaving group (e.g., bromine) at the para position of a methoxybenzonitrile precursor.

Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C .

-

Critical Parameters :

-

Catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos) significantly affect reaction efficiency.

-

Moisture-sensitive conditions are required to prevent boronic ester hydrolysis.

- Data Table :

| Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3-methoxybenzonitrile | Pd(dppf)Cl₂, B₂pin₂ | THF | 80 | 78 |

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic signals: methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and pinacol boronate methyl groups (δ 1.3 ppm) .

- ¹³C NMR : Confirm the nitrile carbon (δ ~115 ppm) and boronate quaternary carbons.

- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₄H₁₈BNO₃: 259.11 g/mol) .

- Infrared (IR) Spectroscopy : Detect nitrile stretching (~2220 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer :

-

Ligand Design : Bulky ligands (e.g., SPhos) enhance transmetalation efficiency in Suzuki-Miyaura reactions, reducing homocoupling byproducts .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may compete with water for boronate activation.

-

Additives : Use of silver salts (e.g., Ag₂O) can scavenge halides, accelerating oxidative addition .

Q. How does steric hindrance from the methoxy group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- The methoxy group at the 3-position directs electrophiles to the less hindered 5-position via resonance and steric effects. Computational studies (DFT) predict activation barriers for competing pathways .

- Experimental Validation :

- Halogenation : Iodination with NIS (N-iodosuccinimide) in AcOH selectively targets the 5-position.

- Nitration : Mixed HNO₃/H₂SO₄ yields 5-nitro derivatives as major products.

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement .

- Key Metrics : R-factor <5%, resolution ≤0.8 Å.

- Challenges : Crystallization often requires slow evaporation from hexane/EtOAc (1:1) due to low polarity.

Handling & Safety

Q. What precautions are critical for handling air-sensitive derivatives of this boronate ester?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C in sealed, desiccated vials .

- Quenching : Use acidic methanol (1% HCl) to hydrolyze residual boronate esters before disposal.

Data Contradictions & Resolution

Q. How should researchers address discrepancies in reported yields for Suzuki-Miyaura reactions involving this compound?

- Methodological Answer :

- Variables to Control :

Oxygen Sensitivity : Use Schlenk techniques for catalyst activation.

Base Strength : Weak bases (e.g., K₃PO₄) minimize boronate degradation .

- Case Example : A 2021 study achieved 85% yield using Pd(OAc)₂/SPhos in degassed toluene, contrasting with earlier reports of 60–70% yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.